Diacrylate de triéthylène glycol

Vue d'ensemble

Description

Triethylene glycol diacrylate is a cross-linking acrylate monomer used in coatings, adhesives, and printing plates of the photoprepolymer type . It is also used as an intermediate product for polymer synthesis in the chemical industry .

Synthesis Analysis

The diacrylate/dimethacrylate based on polypropylene glycol (molecular weight 400) were synthesized by reacting with acrylic/methacrylic acid in the presence of a catalyst . The decrease in acid value and the presence of a prominent peak, –C = O stretching, at 1,731 cm−1 showed the formation of diacrylate and dimethacrylate .Molecular Structure Analysis

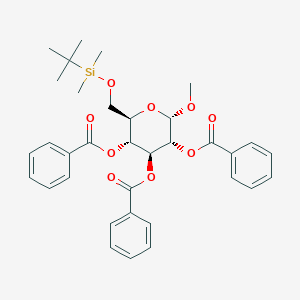

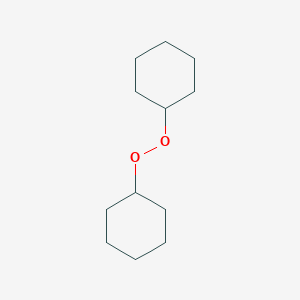

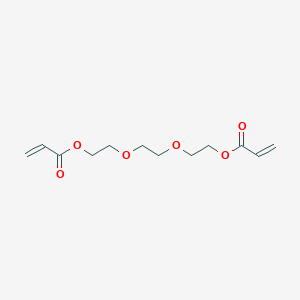

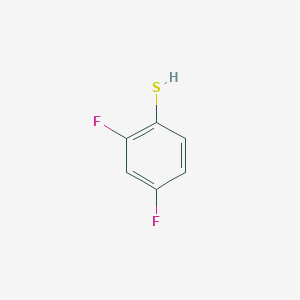

The molecular formula of Triethylene glycol diacrylate is C12H18O6 . The IUPAC name is 2-[2-(2-prop-2-enoyloxyethoxy)ethoxy]ethyl prop-2-enoate .Chemical Reactions Analysis

Triethylene glycol diacrylate is used in the copolymerization of film-forming monomers like acrylate and methacrylates with crosslinkable monomers . The kinetics of esterification of multifunctional monomers were investigated using poly(propylene glycol) diacrylates .Physical And Chemical Properties Analysis

Triethylene glycol diacrylate has a molecular weight of 258.27 g/mol . It is a liquid form and has a refractive index n20/D 1.464 . Its density is 1.110 g/mL at 25 °C .Applications De Recherche Scientifique

Matériaux de résine dentaire

Le TriEGDA est couramment utilisé comme agent de réticulation dans les matériaux de résine dentaire. Il contribue à la formation de la matrice qui peut provoquer des réponses spécifiques au stress dans les cellules eucaryotes, ce qui est crucial pour les applications dentaires .

Systèmes de délivrance de médicaments

En raison de ses propriétés, le TriEGDA est utilisé pour créer des matériaux polymères réticulés contenant du PEG (hydrogels) qui sont des vecteurs adaptés pour les systèmes de délivrance de médicaments .

Revêtements de polymérisation UV

Il sert de monomère de réticulation dans les revêtements de polymérisation UV, qui sont des revêtements qui durcissent lorsqu'ils sont exposés à un rayonnement UV .

Modification des polymères et du caoutchouc

Le TriEGDA est utilisé comme monomère fonctionnel pour les polymères et les caoutchoucs, améliorant leurs propriétés pour diverses applications industrielles .

Résines échangeuses d'ions

Il est utilisé dans la synthèse de résines échangeuses d'ions, qui sont très appréciées dans les procédés de purification de l'eau et de séparation chimique .

Feuilles acryliques et plastisols

Le composé trouve une application dans la production de feuilles acryliques et de plastisols, offrant durabilité et flexibilité .

Formation d'hydrogel

Le TriEGDA est impliqué dans le processus de gélification des hydrogels, qui sont des réseaux tridimensionnels capables de retenir de grandes quantités d'eau ou de fluides biologiques .

Hydrogels sensibles au pH

Il est utilisé comme agent de réticulation dans la synthèse d'hydrogels sensibles au pH qui présentent de grands changements de gonflement en fonction des variations de pH .

Chaque application utilise les propriétés uniques du diacrylate de triéthylène glycol pour remplir des rôles spécifiques dans la recherche scientifique et les processus industriels.

Pour des informations plus détaillées sur chaque application, vous pouvez consulter les références fournies.

Mécanisme D'action

Target of Action

Triethylene glycol diacrylate (TEGDA) is a hydrophilic, low viscosity, difunctional methacrylic monomer . It is primarily used as a crosslinking agent in the synthesis of polymers . The primary targets of TEGDA are the polymer chains that it helps to crosslink, thereby forming a three-dimensional network structure .

Mode of Action

TEGDA interacts with its targets (polymer chains) through a process known as free radical polymerization . In this process, TEGDA forms covalent bonds with the polymer chains, creating a crosslinked network. This crosslinking results in the formation of a hydrogel, which is a water-swollen network of polymer chains .

Biochemical Pathways

The primary biochemical pathway involved in the action of TEGDA is the free radical polymerization process . This process begins with the initiation step, where free radicals are generated. These radicals can react with TEGDA, causing it to form radicals that can react with other monomers or with other radicals on the polymer chain, leading to the propagation of the polymer chain. Finally, termination occurs when two free radicals combine to form a covalent bond .

Pharmacokinetics

It is known that tegda is a low viscosity liquid that can be easily mixed with other substances . Its hydrophilic nature suggests that it may be well-absorbed in aqueous environments .

Result of Action

The primary result of TEGDA’s action is the formation of a hydrogel network. This network has a high degree of flexibility and can retain a significant amount of water . The formation of this hydrogel network can enhance the mechanical properties of the resulting material, making it useful for a variety of applications, including coatings, adhesives, and photoprepolymer printing plates .

Action Environment

The action of TEGDA can be influenced by various environmental factors. For example, the presence of water is crucial for the formation of the hydrogel network . Additionally, the pH and ionic strength of the environment can affect the swelling behavior and states of the resulting hydrogel . Furthermore, the presence of other diacrylate-based co-monomers can drastically accelerate the degradation rates of TEGDA-based materials .

Safety and Hazards

Orientations Futures

Triethylene glycol diacrylate has potential applications in various fields like pharmaceuticals, paints, column packing, optics, polymer additives, ion exchange resins, and rubbers . It is also used as crosslinkers in emulsion polymerization of acrylates allowing control of particle morphology which results in enhancement of the mechanical properties of latexes used for paint and coatings .

Propriétés

IUPAC Name |

2-[2-(2-prop-2-enoyloxyethoxy)ethoxy]ethyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O6/c1-3-11(13)17-9-7-15-5-6-16-8-10-18-12(14)4-2/h3-4H,1-2,5-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INQDDHNZXOAFFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCCOCCOCCOC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25101-30-8 | |

| Record name | 2-Propenoic acid, 1,1′-[1,2-ethanediylbis(oxy-2,1-ethanediyl)] ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25101-30-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0051780 | |

| Record name | Triethylene glycol diacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0051780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Amber liquid; [AIHA] | |

| Record name | Triethylene glycol diacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8399 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00289 [mmHg] | |

| Record name | Triethylene glycol diacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8399 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

1680-21-3 | |

| Record name | Light Acrylate 3EG-A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1680-21-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triethylene glycol diacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001680213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 1,1'-[1,2-ethanediylbis(oxy-2,1-ethanediyl)] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triethylene glycol diacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0051780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-ethanediylbis(oxy-2,1-ethanediyl) diacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.322 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIETHYLENE GLYCOL DIACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1A0FXS2UOZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3,5[10]-ESTRATRIENE-3,16alpha,17beta-TRIOL 16-GLUCURONIDE SODIUM SALT](/img/structure/B157742.png)

![[3,3'-Bipyridine]-5-sulfonic acid](/img/structure/B157749.png)